molecular formula C13H22O2 B14400159 1-Oxacyclotetradec-3-EN-2-one CAS No. 87227-38-1

1-Oxacyclotetradec-3-EN-2-one

Cat. No.: B14400159
CAS No.: 87227-38-1
M. Wt: 210.31 g/mol
InChI Key: IJRSQTKSJYLADM-UHFFFAOYSA-N
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Description

1-Oxacyclotetradec-3-EN-2-one is a macrocyclic lactone characterized by a 14-membered ring system containing an oxygen atom (oxacyclo) and an α,β-unsaturated ketone moiety (enone). The enone group (C=O conjugated with C=C) confers reactivity for Michael additions and cycloadditions, while the macrocyclic ring influences stability and intermolecular interactions.

Properties

CAS No.

87227-38-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C13H22O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h9,11H,1-8,10,12H2

InChI Key

IJRSQTKSJYLADM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCOC(=O)C=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradec-3-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the aldol condensation reaction can be employed to form the necessary carbon-carbon bonds, followed by cyclization to yield the lactone . Another method involves the use of microwave-assisted reactions to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods: In an industrial setting, the production of 1-Oxacyclotetradec-3-EN-2-one may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacyclotetradec-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Oxacyclotetradec-3-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxacyclotetradec-3-EN-2-one exerts its effects involves its reactivity as a lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Oxacyclotetradec-3-EN-2-one (hypothetical 14-membered ring) with structurally analogous compounds from the evidence, focusing on ring size, substituents, and functional groups.

Compound Ring Size Double Bond Position Key Functional Groups Structural Notes Source
1-Oxacyclotridec-3-EN-2-one 13-membered 3-EN α,β-unsaturated ketone (enone) Smaller ring size affects strain and reactivity.
(13E)-Oxacyclohexadec-13-en-2-one 16-membered 13E Isolated enone Larger ring reduces steric strain; Z/E isomerism noted.
1-Oxaspiro[4.11]hexadec-3-en-2-one 16-membered 3-en Spiro junction at C4 and C11 Complex bicyclic structure with fused rings.
5-(3-buten-1-yl)-2(5H)-Furanone 5-membered N/A Furanone (γ-lactone) Small lactone ring with alkenyl substituent.

Key Findings:

Ring Size and Reactivity: Smaller rings (e.g., 13-membered) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to 14- or 16-membered analogs .

Functional Group Positioning: The enone group’s position (e.g., 3-EN vs. 13E) influences conjugation and electronic properties. For instance, α,β-unsaturated ketones in smaller rings (e.g., 13-membered) are more electrophilic . Spiro compounds (e.g., 1-Oxaspiro[4.11]hexadec-3-en-2-one) introduce steric hindrance and unique stereochemistry, altering solubility and stability .

Isomerism and Bioactivity :

  • (13E)-Oxacyclohexadecen-2-one highlights the importance of Z/E isomerism in macrocycles, where stereochemistry affects intermolecular interactions and bioavailability .

Synthetic Challenges: Larger rings (14- to 16-membered) require specialized methods like ring-closing metathesis or lactonization, whereas smaller lactones (e.g., furanones) are more accessible .

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